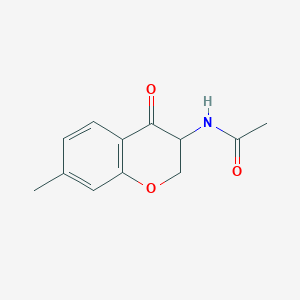

N-(7-Methyl-4-oxochroman-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

54444-51-8 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

N-(7-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |

InChI |

InChI=1S/C12H13NO3/c1-7-3-4-9-11(5-7)16-6-10(12(9)15)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |

InChI Key |

KRAILZMYIRVZPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(CO2)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for the N 7 Methyl 4 Oxochroman 3 Yl Acetamide Core and Analogues

Retrosynthetic Analysis of the 4-Oxochroman-3-yl-acetamide Framework

A logical retrosynthetic analysis of N-(7-Methyl-4-oxochroman-3-yl)acetamide reveals several key disconnections. The primary disconnection breaks the amide bond, leading to 3-amino-7-methyl-4-oxochroman and an acetylating agent. The chiral center at C3 suggests that a stereoselective amination or a resolution step would be a critical consideration in the forward synthesis.

Further disconnection of the 3-amino-7-methyl-4-oxochroman intermediate can be envisioned through two main pathways. The first involves the cleavage of the C2-O1 bond and the C3-N bond, leading back to a substituted 2-hydroxyacetophenone (B1195853) derivative and a suitable three-carbon synthon containing the amino group. The second, and more common, approach involves the disconnection of the C2-C3 bond of the chromanone ring, which points towards an intramolecular cyclization of a suitable precursor, often derived from a phenol (B47542) and a three-carbon component. The 7-methyl-4-oxochroman core itself can be disconnected via an intramolecular Friedel-Crafts type reaction of a corresponding phenoxypropanoic acid or through a hetero-Diels-Alder reaction.

Approaches for the Construction of the 4-Oxochroman Ring System

Cascade Radical Annulation and Cyclization Reactions

Recent advancements in synthetic methodology have introduced cascade radical annulation as a powerful tool for the construction of heterocyclic systems like chromanones. These reactions often proceed under mild conditions and allow for the rapid assembly of complex molecular architectures from simple starting materials. For instance, a silver-catalyzed radical cascade cyclization of o-allyl-substituted arylaldehydes with tertiary carboxylic acids has been reported to yield 3-alkyl-substituted-4-chromanone derivatives. google.com This approach offers a novel entry to the chromanone core, although its application to the specific synthesis of 7-methyl substituted analogs with a C3-nitrogen functionality would require further adaptation.

Condensation Reactions in Chromanone Synthesis

Classical condensation reactions remain a cornerstone in the synthesis of chromanones. The Pechmann condensation, traditionally used for coumarin (B35378) synthesis, can be adapted for chromanone production. More direct and widely used methods involve the intramolecular cyclization of 3-phenoxypropanoic acids or their corresponding acid chlorides. These cyclizations are typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent.

Another prevalent strategy is the intramolecular Friedel-Crafts acylation of phenoxyacetic acid derivatives. For the synthesis of the 7-methyl-4-oxochroman ring system, a key intermediate would be 3-(m-tolyloxy)propanoic acid. This precursor, upon treatment with a suitable cyclizing agent, would undergo ring closure to afford 7-methylchroman-4-one.

Strategies for Introducing the Acetamide (B32628) Moiety to the Chromanone Scaffold

With the 7-methyl-4-oxochroman core in hand, the next critical step is the introduction of the acetamide group at the C3 position. This can be achieved through a variety of synthetic transformations.

A common approach involves the α-functionalization of the chromanone ketone. This can be accomplished by initial bromination or iodination at the C3 position, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Subsequent acylation of the resulting 3-amino-7-methyl-4-oxochroman with acetic anhydride (B1165640) or acetyl chloride would then yield the desired this compound.

Alternatively, a direct amination of the pre-formed chromanone enolate can be pursued. However, controlling the regioselectivity and preventing over-alkylation can be challenging. A more controlled method involves the synthesis of a 3-oximino-4-chromanone intermediate, followed by reduction to the corresponding 3-amino derivative.

Stereoselective Synthesis of Chiral this compound and Analogues

The presence of a stereocenter at the C3 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the compound. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Several strategies can be employed to achieve stereoselectivity. One approach is the use of chiral auxiliaries to direct the introduction of the amino group. Another powerful method is asymmetric catalysis. Organocatalysis, for instance, has emerged as a robust tool for the enantioselective functionalization of carbonyl compounds. A chiral amine or phosphoric acid catalyst could potentially be used to mediate a stereoselective amination of the chromanone scaffold.

Furthermore, rhodium-catalyzed stereoselective C-H amination reactions using chiral N-mesyloxycarbamates have been reported for the synthesis of chiral benzylic and propargylic amines, and this methodology could potentially be adapted for the direct amination of the chromanone C-H bond at the 3-position. nih.gov Biocatalysis, using enzymes such as transaminases, also presents a highly efficient and selective method for the synthesis of chiral amines from ketones. nih.gov

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

To explore the therapeutic potential of this compound and to optimize its pharmacological properties, the design and synthesis of a library of its derivatives are essential for comprehensive structure-activity relationship (SAR) studies. SAR studies on the broader chromanone scaffold have indicated that substitutions at various positions can significantly impact biological activity. nih.gov

For the this compound scaffold, modifications can be systematically introduced at several key positions:

The Acetamide Moiety: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or with sulfonyl groups to probe the electronic and steric requirements of the binding pocket.

The 7-Methyl Group: The methyl group on the aromatic ring can be varied to other alkyl groups (ethyl, isopropyl) or replaced with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., halogen, nitro) groups to investigate their influence on activity and metabolic stability.

The Chromanone Ring: Introduction of substituents at other available positions on the chromanone ring (e.g., C2, C5, C6, C8) could further modulate the compound's properties.

The synthesis of these derivatives would follow similar synthetic routes as the parent compound, with the appropriate selection of substituted starting materials. The biological evaluation of these analogs would then provide valuable insights into the key structural features required for the desired pharmacological effect, guiding the design of more potent and selective drug candidates. For example, studies on other heterocyclic acetamide derivatives have shown that the nature and position of substituents can dramatically influence their inhibitory potency against various biological targets.

Modifications of the Acetamide Side Chain

Modifications of the acetamide side chain of this compound are crucial for developing analogues with diverse properties. The primary approach to achieve this is not by direct modification of the existing acetamide group, but rather through the synthesis of the key intermediate, 3-amino-7-methylchroman-4-one, followed by acylation with a variety of acylating agents.

The synthesis of related N-acyl derivatives often starts from a corresponding amino compound. For instance, the synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide derivatives involves the initial synthesis of 7-amino-4-methylcoumarin, which is then acylated. derpharmachemica.comresearchgate.net A similar strategy can be applied to the chromanone series.

The preparation of analogues with different N-acyl groups can be achieved by reacting 3-amino-7-methylchroman-4-one with a range of acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of various functionalities to the side chain. For example, metabolic glycoengineering studies have shown that cells can process mannosamine (B8667444) precursors with various N-acyl side chains, such as N-propanoyl, N-butanoyl, and N-pentanoyl groups, indicating the biological tolerance for such modifications. researchgate.netepa.gov This principle can be extended to the chemical synthesis of a library of N-acyl-7-methyl-4-oxochroman-3-yl amides.

A general synthetic scheme would involve the acylation of the 3-amino-7-methylchroman-4-one intermediate as shown in the table below. The reaction conditions would typically involve an appropriate solvent and a base to neutralize the acid generated during the reaction.

| Acylating Agent | Resulting Side Chain |

| Acetyl chloride | -NHCOCH₃ |

| Propionyl chloride | -NHCOCH₂CH₃ |

| Butyryl chloride | -NHCO(CH₂)₂CH₃ |

| Chloroacetyl chloride | -NHCOCH₂Cl |

| Phenylacetyl chloride | -NHCOCH₂Ph |

The resulting haloacetamide analogues, for example, can serve as versatile intermediates for further functionalization through nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups. derpharmachemica.com

Substituent Variations on the Chromanone Ring System

The synthesis of analogues with different substituents on the chromanone ring allows for a systematic investigation of structure-activity relationships. Various synthetic strategies have been developed to introduce a wide range of substituents at different positions of the chromanone core.

The starting materials for the synthesis of substituted chromanones are often appropriately substituted phenols. For example, 7-hydroxy-4-methyl-2H-chromen-2-one can be synthesized from resorcinol (B1680541) and ethyl acetoacetate. researchgate.net The hydroxyl group can then be a handle for further modifications, or the substitution pattern of the starting phenol can be varied.

Research on substituted chroman-4-one derivatives has shown that substituents can be introduced at various positions. For instance, a study on sirtuin 2 inhibitors described the synthesis of chroman-4-ones with substituents at the 2-, 6-, and 8-positions. derpharmachemica.com It was noted that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for inhibitory activity. derpharmachemica.com The introduction of these substituents is often achieved by selecting the appropriately substituted phenol as a starting material for the chromanone ring synthesis.

The following table summarizes some examples of synthesized chromanone analogues with various substituents on the ring system.

| Compound | R1 | R2 | R3 | Synthetic Method Highlights | Reference |

| 1 | H | H | H | Base-mediated aldol (B89426) condensation | derpharmachemica.com |

| 2 | Cl | H | Cl | Base-mediated aldol condensation from 2,4-dichlorophenol | derpharmachemica.com |

| 3 | Br | H | Br | Base-mediated aldol condensation from 2,4-dibromophenol | derpharmachemica.com |

| 4 | F | H | F | Base-mediated aldol condensation from 2,4-difluorophenol | derpharmachemica.com |

| 5 | H | 7-OH | H | Pechmann condensation using resorcinol | researchgate.net |

| 6 | H | 7-OCH₂CO-N-R' | H | Etherification of 7-hydroxychromanone followed by amidation | researchgate.net |

These examples demonstrate the feasibility of creating a diverse library of N-(4-oxochroman-3-yl)acetamide analogues by employing various substituted phenols in established synthetic routes for chromanone formation. The choice of synthetic methodology allows for precise control over the substitution pattern on the aromatic ring, enabling the fine-tuning of the molecule's properties.

Molecular Structure and Conformation of N 7 Methyl 4 Oxochroman 3 Yl Acetamide

Analysis of the Chromanone Ring System Conformation

The chroman-4-one (or chromanone) ring system is a core feature of numerous biologically active compounds. nih.gov Unlike the planar chromone (B188151) (chromen-4-one) ring, the chromanone ring, which lacks the C2-C3 double bond, adopts a non-planar conformation. nih.govresearchgate.net The saturated dihydropyrone ring typically assumes a half-chair or sofa conformation, analogous to the conformations of cyclohexane (B81311). youtube.comucalgary.ca

X-ray crystallography studies of related chromanone structures provide significant insight. For instance, in the structure of rac-7-Methyl-3-[(7-methyl-4-oxochroman-3-yl)methyl]-4H-chromen-4-one, the chromanone ring is distinctly non-planar. nih.govnih.gov The maximum deviation from the least-squares plane for the atoms in the chromanone ring was found to be 0.206 (4) Å. nih.gov This puckering is necessary to accommodate the sp3-hybridized carbons within the six-membered ring, aiming for idealized bond angles closer to 109.5°. youtube.com

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| Maximum Deviation from l.s. plane (Chromanone ring) | 0.206 (4) Å | nih.gov |

| Dihedral angle between benzene (B151609) rings (dimeric structure) | 78.18 (12)° | nih.govnih.gov |

Table 1: Crystallographic Data for a related 7-Methyl-4-oxochroman derivative. Data extracted from a study on rac-7-Methyl-3-[(7-methyl-4-oxochroman-3-yl)methyl]-4H-chromen-4-one.

Stereochemical Considerations and Enantiomeric Purity

The presence of a stereocenter at the C3 position of the chromanone ring in N-(7-Methyl-4-oxochroman-3-yl)acetamide means the compound can exist as a pair of enantiomers, (R)- and (S)-N-(7-Methyl-4-oxochroman-3-yl)acetamide. This is because the C3 carbon is bonded to four different groups: a hydrogen atom, the acetamide (B32628) group, the C2 carbon of the ring, and the C4 carbonyl carbon.

When synthesized from achiral starting materials without the use of a chiral catalyst or resolving agent, the compound is produced as a racemic mixture, containing equal amounts of both enantiomers. nih.govnih.gov The designation "rac-" in related crystal structures, such as rac-7-Methyl-3-[(7-methyl-4-oxochroman-3-yl)methyl]-4H-chromen-4-one, explicitly indicates the presence of a racemic mixture in the crystal lattice. nih.gov

The absolute configuration of the stereocenter significantly influences the biological activity of many chiral molecules. Therefore, the development of stereoselective syntheses or chiral separation methods is often a crucial aspect of medicinal chemistry to isolate the more active or safer enantiomer. The spatial arrangement of the acetamide group, dictated by the R or S configuration, will determine its preferred orientation (axial or equatorial-like) and its potential interactions with biological targets.

Intramolecular Interactions and Conformational Dynamics

The conformation of this compound is stabilized by various intramolecular interactions. A key interaction is the potential for hydrogen bonding. Crystal structure analyses of related acetamide-substituted heterocyclic compounds reveal the consistent formation of N—H⋯O hydrogen bonds. researchgate.netjst.go.jpnih.gov In this compound, an intramolecular hydrogen bond can form between the amide proton (N-H) and the carbonyl oxygen at the C4 position (C=O).

This interaction would create a pseudo-ring structure, significantly restricting the rotational freedom around the C3-N bond and influencing the orientation of the acetamide substituent relative to the chromanone ring. Such hydrogen bonds are critical in defining the conformational preferences of the molecule.

The molecule is not static; it undergoes constant motion and conformational changes. youtube.com The chromanone ring can undergo a ring-flip, similar to a cyclohexane chair inversion. youtube.comyoutube.com This dynamic process would convert an axial substituent at C3 to an equatorial one, and vice-versa. The energy barrier for this inversion and the equilibrium between the conformers are influenced by the steric bulk of the substituents. Generally, conformers with bulky substituents in an equatorial position are more stable due to reduced steric hindrance. libretexts.org

| Interaction Type | Donor | Acceptor | Potential Effect |

| Intramolecular Hydrogen Bond | Amide N-H | Carbonyl C4=O | Stabilizes conformation, restricts rotation |

| Steric Interactions | Acetamide group | Axial hydrogens on the ring | May destabilize conformers where the acetamide is axial |

Table 2: Potential Intramolecular Interactions in this compound.

Influence of the Acetamide Moiety on Overall Molecular Architecture

The conformational equilibrium between the two chair-like forms of the dihydropyrone ring will be heavily influenced by the acetamide group. There will be a preference for the conformer where the this compound group occupies an equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the ring. youtube.comlibretexts.org An axial orientation would lead to greater steric strain, making that conformer less stable.

Furthermore, the planarity of the amide bond itself (due to resonance) and its interaction with the C4 carbonyl group introduce a degree of rigidity. In related crystal structures, intermolecular hydrogen bonds and π–π stacking interactions are also observed, indicating how the acetamide moiety can influence the packing of molecules in the solid state. nih.govnih.gov The presence of the acetamide group is an essential feature that can form important hydrogen bonding interactions, and its removal or modification can lead to significant changes in conformation and biological activity. acs.org

Investigative Paradigms for Biological Activities of Chromanone Acetamide Hybrid Compounds

Enzyme Target Modulation Studies

The chemical framework of chroman-4-one, a six-membered heterocyclic compound, serves as a crucial building block in numerous bioactive compounds. daneshyari.comnih.gov Its derivatives have been extensively studied for their ability to modulate various enzyme targets, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties. nih.govresearchgate.net The substitution patterns on the chromanone ring are critical in determining the specific biological effects. nih.gov

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) have emerged as significant therapeutic targets for a variety of conditions, including cardiovascular diseases, glaucoma, and diabetic retinopathy. sci-hub.seresearchgate.netnih.govrsc.orgnih.gov ROCK inhibitors can influence cellular processes like smooth muscle contraction, cell migration, and apoptosis. nih.gov

Research into 4H-chromen-4-one derivatives has identified them as a new class of selective ROCK inhibitors. sci-hub.senih.gov Structure-activity relationship (SAR) analyses have been crucial in this discovery. For instance, a study identified 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (12j) as a highly potent and selective inhibitor of ROCK I and ROCK II. sci-hub.seresearchgate.netnih.gov This compound demonstrated protective effects on retinal neurons in an ex vivo diabetic retinopathy model, highlighting the therapeutic potential of this scaffold. sci-hub.seresearchgate.netnih.gov The synthesis of these derivatives often starts from corresponding dihydroxy acetophenones or by employing a Friedel-Crafts reaction followed by cyclization. sci-hub.se

The table below summarizes the activity of a selected chromenone-acetamide derivative.

| Compound | Target | IC₅₀ (nM) | Kinase Selectivity |

| 12j | ROCK1 | 1.9 | Excellent vs 387 other kinases |

| ROCK2 | 0.9 | ||

| Data sourced from studies on 4H-chromen-4-one derivatives. sci-hub.senih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising strategy for the treatment of type 2 diabetes and obesity. researchgate.netnih.govresearchgate.net PTP1B desensitizes the insulin receptor through dephosphorylation. researchgate.net Consequently, inhibitors of PTP1B can prolong the insulin effect. researchgate.net

Various chromone (B188151) and chromanone derivatives have been investigated as PTP1B inhibitors. researchgate.net For example, novel chromenedione derivatives isolated from Flemingia philippinensis showed dose-dependent inhibition of PTP1B, with IC₅₀ values ranging from 2.4 to 29.4 μM. researchgate.net Kinetic studies revealed that these compounds could act as either competitive or noncompetitive inhibitors. researchgate.net

Additionally, researchers have designed and synthesized series of 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors, demonstrating the utility of the acetamido moiety in targeting this enzyme. researchgate.netnih.gov The most potent of these compounds exhibited IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest these inhibitors bind to the catalytic site of PTP1B through hydrogen bonding with key amino acid residues like Cys215 and Ser216. researchgate.net

| Compound Class | Representative Compound | PTP1B IC₅₀ (µM) | Inhibition Type |

| Chromenedione Derivatives | Philippin A (1) | 29.4 | Competitive |

| Prenylated Isoflavone (5) | 2.4 | Noncompetitive | |

| 3-Acetamido-4-methyl benzoic acid derivatives | Compound 10c | 8.2 | N/A |

| Compound 10e | 8.3 | N/A | |

| Data sourced from studies on chromenedione and acetamido benzoic acid derivatives. researchgate.netnih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govbohrium.com By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), these inhibitors can help improve cognitive function. nih.gov The chromone scaffold has been utilized to develop potent AChE inhibitors. bohrium.com

Recent studies have focused on designing dual-target inhibitors that can address the multifactorial nature of Alzheimer's disease. nih.gov For instance, chromeno[3,4-b]xanthones, which are structurally rigid derivatives of styrylchromones, have been identified as potent dual inhibitors of both AChE and amyloid-β (Aβ) aggregation. nih.gov The structural rigidification proved pivotal for enhancing inhibitory activity against both targets. nih.gov The unsubstituted chromeno[3,4-b]xanthone was the most potent AChE inhibitor in its series, suggesting that substitutions like methoxy (B1213986) groups can sometimes be disadvantageous for this specific activity. nih.gov

| Compound | Target | AChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |

| Unsubstituted chromeno[3,4-b]xanthone (4a) | AChE, Aβ Aggregation | 0.20 | 79.4 |

| Unsubstituted (E)-2-styrylchromone (3a) | AChE, Aβ Aggregation | 10.60 | 45.4 |

| Data sourced from a study on chromeno[3,4-b]xanthones. nih.gov |

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Inverse Agonism

The Retinoic acid-related orphan receptor gamma (RORγ), particularly its thymus-specific isoform RORγt, is a critical transcription factor in the differentiation of T helper 17 (Th17) cells. nih.gov These cells are major drivers of various autoimmune and inflammatory diseases, making RORγt an attractive therapeutic target. nih.govnih.gov Small-molecule inverse agonists that inhibit RORγt transcriptional activity are actively being sought to treat conditions like psoriasis and inflammatory bowel disease. nih.gov

The search for RORγ inverse agonists has led to the discovery of several chemical series. nih.gov While specific data on N-(7-Methyl-4-oxochroman-3-yl)acetamide is not available, the broader chroman scaffold has been incorporated into designs of RORγ modulators. For example, a potent inverse agonist, GSK2981278, has been shown to reduce inflammatory cytokines and skin thickness in psoriasis models. nih.gov The development of these modulators often involves high-throughput screening followed by medicinal chemistry optimization to improve potency and selectivity. nih.gov Different RORγ antagonists can exhibit distinct activities, with some potently inhibiting inflammatory gene programs while others more strongly suppress tumor cell growth, indicating a tissue- and gene-context selectivity. nih.gov

| Compound | Type | Effect |

| GSK2981278 | RORγ Inverse Agonist | Reduces IL-17A/F, IL-22, IL-1β; attenuates inflammation. nih.gov |

| VTP-43742 | RORγ Inverse Agonist | Potently inhibits inflammatory gene program in Th17 cells. nih.gov |

| XY018 | RORγ Antagonist | Strongly suppresses tumor cell growth. nih.gov |

| Data sourced from reviews and studies on RORγ modulators. nih.govnih.gov |

Dual-Target Inhibition Approaches

The complexity of diseases like Alzheimer's has spurred the development of multi-target directed ligands (MTDLs). nih.gov This strategy aims to modulate multiple pathological factors simultaneously. The chromone scaffold has been employed in the design of dual inhibitors targeting both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), another enzyme implicated in Alzheimer's pathology. nih.gov

Structure-activity relationship studies of coumarin (B35378) and chromone derivatives have shown that modifications at specific positions are key to achieving balanced dual inhibition. For example, replacing benzylamine (B48309) groups with benzamide (B126) moieties on a coumarin core can sharply decrease AChE inhibition while markedly increasing MAO-B inhibitory activity. nih.gov This highlights the chemical tractability of these scaffolds for fine-tuning activity against multiple targets. nih.gov

Receptor Ligand Interaction Profiling

Understanding how a ligand interacts with its biological target is fundamental to drug design and optimization. Several paradigms are used to profile these interactions for chromanone-acetamide hybrids and related compounds.

Molecular Docking and Computational Studies: These in silico methods are widely used to predict the binding modes of inhibitors within the active sites of their target enzymes. For instance, docking studies of 3-acetamido-4-methyl benzoic acid derivatives with PTP1B suggested that these compounds bind to the catalytic site via hydrogen bonds with key amino acid residues. researchgate.net Similarly, computational analysis of pilocarpine (B147212) and its derivatives at muscarinic acetylcholine receptors helped explain differences in their activity based on their ability to form specific hydrogen bonds. nih.gov

Enzymatic Kinetic Studies: These experiments determine the mechanism of enzyme inhibition (e.g., competitive, noncompetitive, or mixed-type). Studies on chromenedione derivatives revealed them to be reversible, competitive inhibitors of PTP1B, whereas related prenylated isoflavones were found to be noncompetitive inhibitors. researchgate.net This information is crucial for understanding how the compounds exert their effects and for guiding further lead optimization.

Yeast Two-Hybrid System: This genetic method is used to identify and characterize protein-protein interactions. It has been employed to screen for human proteins that interact with receptors like the aryl hydrocarbon receptor (AHR) in a ligand-dependent manner, identifying novel components of the receptor's signaling pathway. nih.gov This approach can reveal how a ligand-receptor complex recruits other cellular machinery.

Crystallography: X-ray crystallography provides high-resolution, three-dimensional structures of a ligand bound to its protein target. This offers a precise map of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For example, crystallographic studies of chroman-4-one analogues bound to pteridine (B1203161) reductase 1 (PTR1) from parasites provided a structural basis for their anti-parasitic activity and guided further structure-based drug design. nih.gov

Elucidation of Molecular Mechanisms of Action for Identified Bioactivities

Given the lack of identified bioactivities, no studies on the molecular mechanisms of action for this compound could be located.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 7 Methyl 4 Oxochroman 3 Yl Acetamide and Analogs

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is fundamental in medicinal chemistry for the design and development of novel therapeutic agents. For the N-(7-Methyl-4-oxochroman-3-yl)acetamide scaffold, these analyses involve systematic structural modifications to understand how different chemical features influence biological activity, potency, and selectivity.

Computational and in Silico Approaches in N 7 Methyl 4 Oxochroman 3 Yl Acetamide Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in understanding the binding mode and affinity of potential drug candidates. In the study of chroman derivatives, molecular docking has been employed to investigate their interactions with various biological targets.

For instance, in a study on N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives, which are structurally related to N-(7-Methyl-4-oxochroman-3-yl)acetamide, molecular docking was used to elucidate the interaction with α-glucosidase. nih.gov The results of such studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that are critical for the ligand's inhibitory activity. Similarly, docking studies on chromone (B188151) derivatives have been performed against targets like the CDK4 enzyme, highlighting the importance of hydrophobic and hydrogen bonding interactions for binding affinity. nih.gov

These computational predictions are often correlated with experimental results to validate the binding models. For novel flavonoid-acetamide derivatives, binding affinities calculated from molecular docking were found to be in agreement with experimental data from DNA interaction studies. rsc.org

Table 1: Illustrative Molecular Docking Results for Chroman and Acetamide (B32628) Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives | α-Glucosidase | - | Not specified in abstract |

| Quercetin penta-acetamide (1S3) | Fish Sperm DNA | -7.9 | Groove binding |

| Apigenin tri-acetamide (2S3) | Fish Sperm DNA | -9.1 | Groove binding |

| Chromone congeners (e.g., 14b, 17, 19) | CDK4 | Stronger than reference | Not specified in abstract |

Note: The data in this table is derived from studies on analogous compounds and serves to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Binding Stability and Conformational Flexibility

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations can reveal changes in the conformation of both the ligand and the protein upon binding, providing insights into the flexibility of the system.

For example, MD simulations have been used to study the stability of complexes formed between phytochemicals and alpha-cobratoxin. nih.gov These simulations, typically run for nanoseconds, can confirm whether the interactions predicted by docking are maintained, and can identify any significant conformational changes that might affect binding. nih.gov The root mean square deviation (RMSD) is a common metric used in MD simulations to evaluate the stability of the complex. nih.gov In the context of this compound research, MD simulations could be employed to verify the stability of its binding to a specific target, ensuring that the predicted interactions are not transient.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org This method is invaluable for predicting the activity of newly designed compounds and for optimizing the structure of existing ones to enhance their biological effects. creative-biostructure.com

In the realm of chromone derivatives, 3D-QSAR studies using molecular field analysis (MFA) have been conducted to investigate their antioxidant activities. nih.govresearchgate.net These studies generate models that can predict the activity of new chromone derivatives based on their steric and electrostatic fields. nih.govresearchgate.net A successful QSAR model is characterized by a high cross-validated coefficient (r²cv) and a high predictive ability for a test set of compounds (r²pred). nih.govresearchgate.net For a series of synthetic chromone derivatives, a highly predictive 3D-QSAR model was developed with an r²pred of 0.924, indicating its robustness in predicting antioxidant activity. nih.govresearchgate.net Such an approach could be applied to a series of this compound analogs to guide the synthesis of compounds with improved activity.

Table 2: Key Parameters in QSAR Modeling of Chromone Derivatives

| Parameter | Value | Significance |

| Cross-validated coefficient (r²cv) | 0.771 | Indicates good internal predictive ability of the model |

| Conventional r² | 0.868 | Measures the goodness of fit of the model |

| Predictive r² for test set (r²pred) | 0.924 | Indicates high predictive power for external compounds |

Note: This data is from a 3D-QSAR study on synthetic chromone derivatives and is presented for illustrative purposes.

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govcapes.gov.br This approach can be either ligand-based or structure-based. youtube.comnih.gov Ligand-based virtual screening relies on the knowledge of active molecules to find others with similar properties, while structure-based virtual screening utilizes the 3D structure of the target protein. youtube.comnih.gov

For the discovery of novel analogs of this compound, virtual screening could be a powerful tool. researchgate.net By using the known structure of a target or a pharmacophore model derived from active compounds, vast chemical databases can be screened to identify new scaffolds or derivatives with the potential for desired biological activity. capes.gov.brresearchgate.net This technique accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test. capes.gov.br

Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules. wikipedia.org These methods can provide detailed information about a molecule's electronic structure, which is fundamental to its chemical behavior and interactions. wikipedia.orgresearchgate.netaps.org

For instance, quantum chemical calculations can be used to determine a molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. semanticscholar.org In the context of drug metabolism, these calculations can help predict which parts of a molecule are more susceptible to oxidation by enzymes like cytochrome P450. mdpi.com By analyzing the electronic properties of this compound, researchers can gain insights into its stability, reactivity, and potential metabolic pathways. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(7-Methyl-4-oxochroman-3-yl)acetamide in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, it is possible to confirm the presence of all constituent atoms, establish their connectivity, and infer stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons, the protons on the chromanone ring, the methyl group on the aromatic ring, and the acetamide (B32628) group. The chemical shifts (δ) are influenced by electron-donating and electron-withdrawing groups, while the splitting patterns (multiplicity) reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Key signals would include those for the carbonyl carbons (from the chromanone and amide groups), aromatic carbons, and aliphatic carbons of the chroman ring and methyl groups. The chemical shifts provide insight into the electronic structure of the carbon skeleton.

Detailed spectral data for ¹H and ¹³C NMR of this compound is required from experimental sources for a complete analysis and assignment.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and mapping the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton network within the chromanone ring and establish the connectivity between the C2 and C3 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting different fragments of the molecule, for instance, linking the acetamide group to the C3 position of the chroman ring and confirming the position of the methyl group on the aromatic ring.

These 2D NMR techniques, when used in combination, provide a detailed map of the molecule's connectivity and can help in determining the relative stereochemistry of substituents on the chroman ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₁₂H₁₃NO₃).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the N-acetyl group.

RDA (Retro-Diels-Alder) reaction of the chromanone ring.

Loss of the entire acetamide side chain.

Analyzing these fragments helps to piece together the molecular structure, confirming the presence of the 7-methyl-4-oxochroman core and the N-acetamide substituent at the 3-position.

| Technique | Information Obtained | Application for this compound |

| High-Resolution MS (HRMS) | Precise molecular weight | Confirms the elemental formula C₁₂H₁₃NO₃. |

| Tandem MS (MS/MS) | Fragmentation pattern | Elucidates structural components by analyzing daughter ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, corresponding to the amine hydrogen.

C=O stretch (ketone): A strong, sharp absorption around 1680 cm⁻¹ for the carbonyl group of the chromanone ring.

C=O stretch (amide I band): A strong absorption typically between 1630-1680 cm⁻¹.

N-H bend (amide II band): An absorption usually found around 1550 cm⁻¹.

C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether linkage in the chroman ring.

Aromatic C-H and C=C stretches: Signals characteristic of the substituted benzene (B151609) ring.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| N-H (Amide) | 3300 - 3500 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Ketone) | ~1680 |

| C=O (Amide I) | 1630 - 1680 |

| N-H bend (Amide II) | ~1550 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1000 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield a detailed crystallographic model. This model would confirm the connectivity established by NMR and MS and would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. This technique is the gold standard for unambiguous structural elucidation.

Future Research Trajectories and Academic Perspectives

Design and Synthesis of Focused Libraries of Chromanone-Acetamide Hybrids

A critical future direction lies in the creation of focused libraries of N-(7-Methyl-4-oxochroman-3-yl)acetamide derivatives. The chroman-4-one framework serves as a major building block for a wide array of medicinal compounds, and developing more efficient synthetic methodologies is a key objective. rsc.orgnih.gov Current synthetic strategies for the chromone (B188151) ring, a related structure, often involve acidic or basic conditions, such as intramolecular condensation via a Baker–Venkataraman rearrangement or Claisen ester condensation. ijrpc.com Recent advancements have also highlighted methods like Lewis acid-driven multicomponent reactions to produce 2-alkyl chromanones. acs.org

Future synthetic efforts should focus on creating diversity by modifying key positions on the chromanone-acetamide scaffold. This includes:

Substitution at the C-7 methyl group: Exploring the impact of different alkyl or aryl groups on biological activity.

Modification of the acetamide (B32628) side chain: Introducing various substituents to probe structure-activity relationships (SAR).

Stereoselective synthesis: Developing methods to control the stereochemistry at the C-3 position, as the biological activity of chiral molecules can be highly dependent on their specific configuration.

By systematically altering these positions, researchers can generate a library of compounds for comprehensive screening. For instance, the synthesis of chromone–rivastigmine hybrid compounds has been reported as a strategy to develop multi-target-directed ligands for neurodegenerative therapy. nih.gov A similar hybrid approach, combining the this compound core with other pharmacologically active moieties, could yield novel therapeutic candidates.

In-depth Mechanistic Investigations of Promising Biological Targets

While various chromanone derivatives have shown promise, detailed mechanistic studies are required to understand how they exert their effects at a molecular level. Chromone and chromanone derivatives have been identified as inhibitors of several key enzymes implicated in human diseases.

For example, certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme linked to inflammation, aging-associated diseases, and cancer. acs.org Studies have shown these compounds can increase the acetylation of α-tubulin, confirming their on-target activity within cancer cells. acs.org Similarly, other chromone derivatives have been developed as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B), a key target in neurodegenerative disorders. nih.gov Crystallographic analysis revealed that the chromone moiety of these inhibitors binds in the active site cavity of hMAO-B. nih.gov

Future research should aim to:

Identify the specific molecular targets of this compound and its most active analogs.

Utilize techniques like X-ray crystallography to elucidate the binding modes of these compounds with their target proteins, as has been done for other chromone inhibitors. nih.gov

Conduct detailed biochemical and cellular assays to unravel the downstream signaling pathways affected by these compounds. This will provide a solid foundation for optimizing their therapeutic efficacy and selectivity.

Integration of High-Throughput Screening and Computational Methods for Drug Discovery

To accelerate the discovery of lead compounds from the newly synthesized libraries, the integration of high-throughput screening (HTS) and computational methods is essential. HTS allows for the rapid testing of hundreds of thousands of compounds in a single, automated experiment to identify "hits". youtube.comcriver.com This process typically involves a primary screen at a single concentration, followed by dose-response studies to confirm activity and rule out false positives. yale.edu

HTS can be applied in two main ways:

Target-Based Screening: Testing the compound library against a specific, isolated biological target (e.g., an enzyme like SIRT2 or hMAO-B). criver.com

Phenotypic Screening: Evaluating the library's effect on whole cells to identify compounds that produce a desired physiological outcome (e.g., inducing apoptosis in cancer cells). criver.comnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable complements to HTS. d-nb.info These in silico techniques can:

Predict the binding affinity of designed compounds to their targets before synthesis, prioritizing the most promising candidates. d-nb.info

Help interpret HTS data and build models that guide the next round of library design.

Propose binding modes for active compounds, offering insights into the mechanism of action, which can later be validated experimentally. acs.org

The combination of automated HTS workflows with predictive computational modeling creates a powerful and efficient cycle of drug discovery, reducing the time and resources needed to identify optimized lead compounds. youtube.com

Exploration of New Therapeutic Applications for this compound Derivatives

The broad biological activity of the chromanone and chromone classes suggests that derivatives of this compound could be relevant for a wide range of diseases. nih.govnumberanalytics.com While initial studies on related compounds have focused on cancer and neurodegenerative diseases, future research should explore other potential therapeutic avenues. nih.govacs.org

Key areas for future exploration include:

Anti-inflammatory Diseases: Chromones are known to possess anti-inflammatory properties, making this a logical area for investigation. numberanalytics.com

Antimicrobial Applications: Some chromone derivatives have demonstrated activity against microbial pathogens, including fungi like Candida albicans. nih.gov Libraries of chromanone-acetamide hybrids could be screened against a panel of bacteria and fungi to identify new antimicrobial agents.

Antidiabetic Agents: Certain benzylidene-4-chromanone derivatives have been identified as α-glucosidase inhibitors, suggesting a potential role in managing diabetes. nih.gov However, research into synthetic chromanones as antidiabetics is relatively limited, representing a significant opportunity for development. nih.gov

Antiviral Properties: The diverse bioactivity of chromones includes antiviral effects, warranting screening of new derivatives against various viral targets. numberanalytics.com

A systematic evaluation of promising derivatives across a wide range of disease models will be crucial to fully realize the therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(7-Methyl-4-oxochroman-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step routes starting with chromanone derivatives. Key steps include:

- Acetylation : Reacting 7-methyl-4-oxochroman-3-amine with acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

- Yield Optimization : Adjusting reaction time (12–24 hrs) and temperature (60–80°C) improves efficiency.

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm stereochemistry and bond lengths .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies key signals: acetamide carbonyl (δ 168–170 ppm), chromanone C=O (δ 190–195 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 248.1052 (calculated: 248.1055) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2, α-glucosidase) with IC50 determination via dose-response curves .

- Antimicrobial Testing : Broth microdilution (MIC values against S. aureus, E. coli) .

- Molecular Docking : AutoDock Vina predicts binding affinity to targets like EGFR (ΔG ≈ −8.2 kcal/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (pH, solvent, cell lines) across studies. For example, DMSO concentration >1% may artifactually reduce activity .

- Validation Experiments : Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Data Normalization : Use positive controls (e.g., aspirin for COX inhibition) to calibrate inter-lab variability .

Q. What strategies elucidate the mechanism of action for this compound?

- Methodological Answer :

- Biochemical Profiling : SPR (Surface Plasmon Resonance) quantifies real-time binding kinetics to target proteins (e.g., KD = 2.3 µM for HDAC8) .

- Gene Knockdown : CRISPR/Cas9-mediated silencing of putative targets (e.g., PTGS2) to confirm pathway involvement .

- Metabolomics : LC-MS tracks downstream metabolite changes in treated cells (e.g., prostaglandin E2 reduction) .

Q. How do structural modifications influence bioactivity in SAR studies?

- Methodological Answer :

- Substituent Variation : Compare analogs with modified acetamide/chromanone groups (see table below).

- Activity Trends :

| Compound | R-Group Modification | IC50 (COX-2, µM) |

|---|---|---|

| Parent Compound | -H | 12.4 |

| 7-Fluoro Derivative | -F | 8.9 |

| 3-Nitro Derivative | -NO2 | 32.1 |

- Computational Modeling : DFT calculations predict electron-withdrawing groups enhance target binding .

Q. What methodologies assess toxicity and pharmacokinetics (ADME) in preclinical models?

- Methodological Answer :

- In Vitro Toxicity : HepG2 cell viability assays (MTT) and AMES mutagenicity testing .

- ADME Profiling :

- Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .

- Metabolism : Liver microsome incubation (t1/2 = 45 mins) identifies CYP3A4-mediated oxidation .

Q. How can polymorphism or crystallinity issues be addressed during formulation?

- Methodological Answer :

- Polymorph Screening : Use PXRD to identify stable crystalline forms (Form I vs. Form II) .

- Solubility Enhancement : Co-crystallization with succinic acid (1:1 molar ratio) improves aqueous solubility by 15-fold .

- DSC/TGA : Monitor thermal stability (decomposition >200°C) for lyophilization feasibility .

Q. What computational tools integrate with experimental data for predictive modeling?

- Methodological Answer :

- QSPR Models : MOE or Schrodinger QikProp predicts logP (2.1) and BBB permeability .

- MD Simulations : GROMACS models compound-receptor dynamics (e.g., 100 ns simulations to assess binding stability) .

- Machine Learning : Train models on ChEMBL data to predict untested bioactivities (AUC >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.